![molecular formula C16H12BrN3O4 B4111893 5-[1-(4-bromophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4111893.png)
5-[1-(4-bromophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Overview
Description
5-[1-(4-bromophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BPE-NO, and it belongs to the class of oxadiazole derivatives. BPE-NO has been studied for its various properties, including its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
BPE-NO releases nitric oxide by reacting with thiol groups in proteins, such as cysteine residues. The reaction results in the formation of a nitrosothiol group, which then releases nitric oxide in a controlled manner. The release of nitric oxide by BPE-NO has been found to have various physiological effects, including vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
BPE-NO has been found to have various biochemical and physiological effects. In vitro studies have shown that BPE-NO can inhibit the growth of cancer cells by inducing apoptosis. BPE-NO has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vivo studies have shown that BPE-NO can improve cardiac function by reducing oxidative stress and improving vasodilation. BPE-NO has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
BPE-NO has various advantages for lab experiments. It is stable under physiological conditions and can release nitric oxide in a controlled manner. BPE-NO can also be easily synthesized in large quantities. However, BPE-NO has some limitations for lab experiments. It can react with other thiol-containing molecules, leading to non-specific effects. BPE-NO can also be toxic at high concentrations, leading to cell damage.
Future Directions
There are several future directions for the study of BPE-NO. One potential direction is the development of BPE-NO as a therapeutic agent for various diseases, including cardiovascular diseases, cancer, and neurodegenerative diseases. Another direction is the study of the mechanism of action of BPE-NO and its interaction with thiol-containing molecules. Further studies are also needed to optimize the synthesis method of BPE-NO and to develop new derivatives with improved properties.
Scientific Research Applications
BPE-NO has been extensively studied for its potential applications in scientific research. It has been found to have various properties that make it useful in different fields. In the field of medicine, BPE-NO has been studied for its potential as a nitric oxide donor. Nitric oxide is a molecule that plays an important role in various physiological processes, including vasodilation, neurotransmission, and immune response. BPE-NO has been found to release nitric oxide in a controlled manner, making it a potential therapeutic agent for various diseases, including cardiovascular diseases, cancer, and neurodegenerative diseases.
properties
IUPAC Name |
5-[1-(4-bromophenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O4/c1-10(23-14-7-5-12(17)6-8-14)16-18-15(19-24-16)11-3-2-4-13(9-11)20(21)22/h2-10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOICOVJLQOFAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC(=CC=C2)[N+](=O)[O-])OC3=CC=C(C=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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